molecular formula C14H13BFNO4 B1375464 (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid CAS No. 874290-59-2

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Cat. No. B1375464
M. Wt: 289.07 g/mol
InChI Key: MPXQYNYBUZHTMR-UHFFFAOYSA-N
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Description

The compound “(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid” is a type of boronic acid with a complex structure. It consists of a phenylboronic acid core, with a benzyloxy carbonyl group and an amino group attached to the phenyl ring . The molecular formula of this compound is C14H14BNO4 .


Synthesis Analysis

The synthesis of aminoboronic acids, such as “(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid”, has been a topic of research in the field of organic chemistry . The synthesis methods can be highly stereoselective and can lead to the stereocontrolled generation of α-aminoboronic acid derivatives . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions, which is often used in the synthesis of boronic acids .


Molecular Structure Analysis

The molecular structure of “(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid” is complex, with a phenylboronic acid core and a benzyloxy carbonyl group and an amino group attached to the phenyl ring . The average mass of this compound is 256.062 Da .


Chemical Reactions Analysis

Boronic acids, such as “(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . In addition, aminoboronic acids have shown promise as bifunctional organic catalysts .

Scientific Research Applications

  • Synthesis and Crystal Structure :

    • This compound has been used in the synthesis of new boronic acid derivatives due to their importance in creating biologically active compounds and as pharmaceutical agents. Notably, boronic acids are extensively utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis (Das et al., 2003).
  • Properties of Fluoro-substituted Boronic Acids :

    • Research indicates that the electron-withdrawing character of fluorine atoms in fluoro-substituted boronic acids significantly influences their properties, including acidity, hydrolytic stability, and structures in crystals and solutions (Gozdalik et al., 2017).
  • Sugar Receptor Activity :

    • Studies on benzoxaboroles and their analogues reveal their lower acidity compared to corresponding boronic acids and their ability to bind with biologically important sugars, which is crucial in the development of glucose sensing materials (Adamczyk-Woźniak et al., 2013).
  • Construction of Boron-Based Nanostructures :

    • The compound has been utilized in constructing boron-based macrocycles and dendrimers, highlighting its role in materials science and the creation of complex molecular structures (Christinat et al., 2007).
  • Optical Modulation in Nanotubes :

    • Phenyl boronic acids, including variants like 4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl boronic acid, have been investigated for their ability to modulate the optical properties of single-walled carbon nanotubes, demonstrating their potential application in sensing technologies (Mu et al., 2012).
  • Decarboxylative Borylation in Medicinal Chemistry :

    • This compound and its analogs have been highlighted in the context of decarboxylative borylation, a process important in medicinal chemistry for the preparation of boronic acids used as pharmaceutical agents (Li et al., 2017).
  • Water Molecules in Assembly of Boronic Acids :

    • Research shows the significant role of water molecules in the assembly of boronic acids, indicating the importance of this compound in understanding hydrogen bonding patterns and crystallographic studies (Rodríguez-Cuamatzi et al., 2009).

properties

IUPAC Name

[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQYNYBUZHTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

CAS RN

874290-59-2
Record name 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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